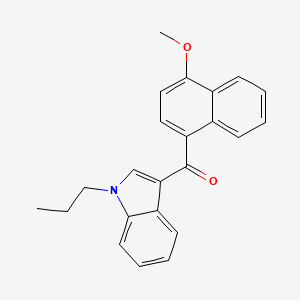
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound with the molecular formula C23H21NO2 It is known for its complex structure, which includes a methoxy-substituted naphthalene ring and a propyl-substituted indole ring connected by a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The propyl group is introduced to the indole ring through alkylation reactions using propyl halides in the presence of a base.
Formation of the Naphthalene Ring: The naphthalene ring is synthesized separately, often starting from naphthalene derivatives and introducing the methoxy group via electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the methoxy-substituted naphthalene ring with the propyl-substituted indole ring using a methanone bridge. This can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone bridge to a methylene bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methylene derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group on the indole ring and the methoxy group on the naphthalene ring provides distinct steric and electronic effects, differentiating it from similar compounds.
Propiedades
Número CAS |
210179-40-1 |
|---|---|
Fórmula molecular |
C23H21NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(4-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-14-24-15-20(17-9-6-7-11-21(17)24)23(25)19-12-13-22(26-2)18-10-5-4-8-16(18)19/h4-13,15H,3,14H2,1-2H3 |
Clave InChI |
SKDUHKSZHNFWML-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


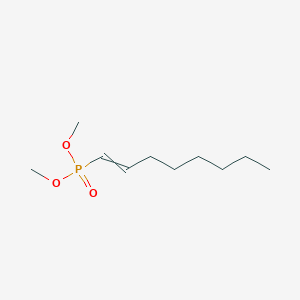
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
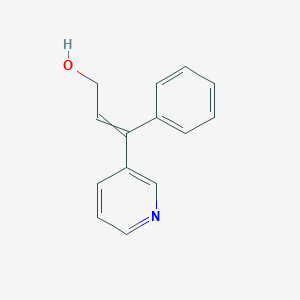
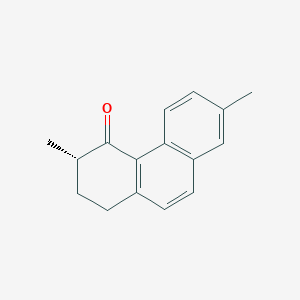
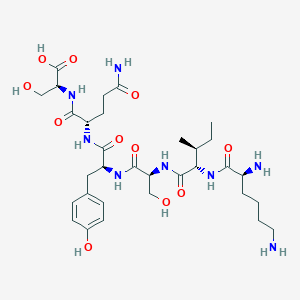
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
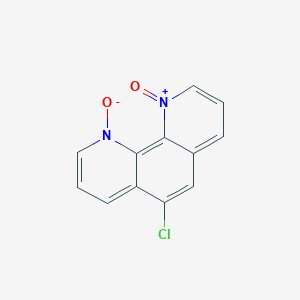
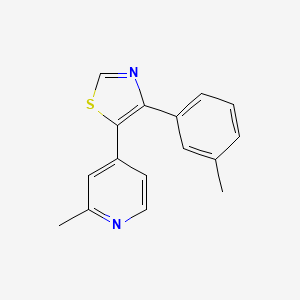
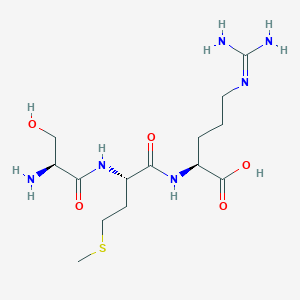
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
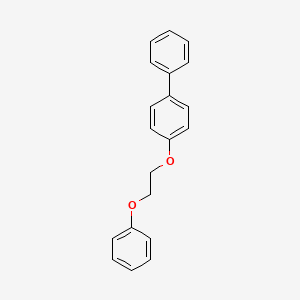
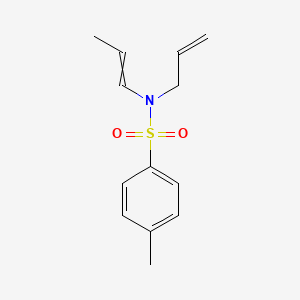
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
